molecular formula C12H16O3 B15164758 Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester CAS No. 192720-40-4

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester

Katalognummer: B15164758
CAS-Nummer: 192720-40-4
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: WKTOFKUMWSMZTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester is an organic compound with the molecular formula C₁₃H₁₈O₃. This compound is characterized by a cyclopentane ring substituted with a carboxylic acid ester, an oxo group, and a pentynyl group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Addition of the Pentynyl Group: The pentynyl group can be added through a nucleophilic substitution reaction using an appropriate alkyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the pentynyl group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various biochemical transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester: Similar structure but with a pentenyl group instead of a pentynyl group.

    Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester: Similar structure but with a pentyl group instead of a pentynyl group.

Uniqueness

Cyclopentanecarboxylic acid, 2-oxo-3-(2-pentynyl)-, methyl ester is unique due to the presence of the pentynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with pentenyl or pentyl groups.

Eigenschaften

CAS-Nummer

192720-40-4

Molekularformel

C12H16O3

Molekulargewicht

208.25 g/mol

IUPAC-Name

methyl 2-oxo-3-pent-2-ynylcyclopentane-1-carboxylate

InChI

InChI=1S/C12H16O3/c1-3-4-5-6-9-7-8-10(11(9)13)12(14)15-2/h9-10H,3,6-8H2,1-2H3

InChI-Schlüssel

WKTOFKUMWSMZTM-UHFFFAOYSA-N

Kanonische SMILES

CCC#CCC1CCC(C1=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.